[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
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Overview
Description
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of thienyl, carbohydrazonoyl, phenyl, and benzodioxole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the thienylacetyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl and benzodioxole derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline production and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate shares similarities with other compounds containing thienyl, carbohydrazonoyl, phenyl, and benzodioxole groups.
- Examples include 3-[2-(2-Thienylacetyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-4-carboxylate and 3-[2-(2-Thienylacetyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-6-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H16N2O5S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C21H16N2O5S/c24-20(11-17-5-2-8-29-17)23-22-12-14-3-1-4-16(9-14)28-21(25)15-6-7-18-19(10-15)27-13-26-18/h1-10,12H,11,13H2,(H,23,24)/b22-12- |
InChI Key |
ZAXIIKRDJITBGN-UUYOSTAYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)CC4=CC=CS4 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)/C=N\NC(=O)CC4=CC=CS4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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